4'-Hydroxy-5-methoxyflavone 4'-Hydroxy-5-methoxyflavone
Brand Name: Vulcanchem
CAS No.: 106848-87-7
VCID: VC0009480
InChI: InChI=1S/C16H12O4/c1-19-13-3-2-4-14-16(13)12(18)9-15(20-14)10-5-7-11(17)8-6-10/h2-9,17H,1H3
SMILES: COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

4'-Hydroxy-5-methoxyflavone

CAS No.: 106848-87-7

VCID: VC0009480

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

4'-Hydroxy-5-methoxyflavone - 106848-87-7

Description

4'-Hydroxy-5-methoxyflavone is a flavone derivative with a molecular weight of 268.26 g/mol . It has been reported in Dirca palustris with available data . Synonyms for 4'-Hydroxy-5-methoxyflavone include 4'-hydroxy-5-methoxyflavone, 2-(4-hydroxyphenyl)-5-methoxychromen-4-one, and 4/'-HYDROXY-5-METHOXYFLAVONE . It can also be identified by its CAS number 106848-87-7 .

Flavones, like 4'-Hydroxy-5-methoxyflavone, are a class of flavonoids . Flavonoids are a broader category of organic compounds. 5-Hydroxy-4',7-dimethoxy-6-methylflavone is a similar compound that belongs to the class of 7-o-methylated flavonoids . These compounds have methoxy groups attached to the C7 atom of the flavonoid backbone . 5-Hydroxy-4',7-dimethoxy-6-methylflavone has been detected, but not quantified, in herbs, spices, teas, red tea, herbal tea, and black tea, making it a potential biomarker for the consumption of these foods .

Another related compound is 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy- . Its molecular weight is 268.2641 . Other names for this compound include Flavone, 5-hydroxy-7-methoxy- and Tectochrysin .

CAS No. 106848-87-7
Product Name 4'-Hydroxy-5-methoxyflavone
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name 2-(4-hydroxyphenyl)-5-methoxychromen-4-one
Standard InChI InChI=1S/C16H12O4/c1-19-13-3-2-4-14-16(13)12(18)9-15(20-14)10-5-7-11(17)8-6-10/h2-9,17H,1H3
Standard InChIKey SOXQLRMCWAKIPS-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O
Canonical SMILES COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O
PubChem Compound 676305
Last Modified Feb 18 2024

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